An In-depth Technical Guide to the Chemical Properties of 1H-Indole-5-Carbaldehyde Oxime
An In-depth Technical Guide to the Chemical Properties of 1H-Indole-5-Carbaldehyde Oxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Indole-5-carbaldehyde oxime is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a derivative of the indole scaffold, a privileged structure in numerous biologically active compounds, this oxime holds potential as a versatile building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known and predicted chemical properties of 1H-indole-5-carbaldehyde oxime, including its synthesis, spectroscopic characterization, reactivity, and potential applications. While direct experimental data for this specific isomer is limited in publicly available literature, this guide synthesizes information from its precursor, analogous indole-containing molecules, and the well-documented chemistry of oximes to provide a robust predictive profile. This document aims to serve as a foundational resource for researchers engaged in the synthesis, modification, and biological evaluation of indole-based compounds.
Introduction: The Significance of the Indole Nucleus and the Oxime Moiety
The indole ring system is a cornerstone of medicinal chemistry, forming the core of a vast array of natural products and synthetic drugs with diverse pharmacological activities.[1] Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, make it an ideal scaffold for designing molecules that can effectively interact with biological targets.
The incorporation of an oxime functional group at the 5-position of the indole ring introduces a versatile handle for further chemical modifications. Oximes are known to exhibit a range of biological activities themselves and can serve as precursors to other functional groups, enhancing the chemical space accessible from the indole core.[2] The strategic placement of the carbaldehyde oxime at the C5 position influences the electronic distribution of the indole ring, potentially modulating its reactivity and biological profile compared to other isomers, such as the more extensively studied 1H-indole-3-carbaldehyde oxime.
Physicochemical Properties
While specific experimental data for 1H-indole-5-carbaldehyde oxime is not widely reported, its fundamental properties can be reliably predicted.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | [3] |
| Molecular Weight | 160.17 g/mol | [3] |
| Appearance | Predicted to be a white to off-white crystalline solid | Analogous to other indole oximes |
| Solubility | Predicted to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water. | General solubility of indole derivatives |
| Melting Point | Not reported. For comparison, the melting point of 1H-indole-3-carbaldehyde oxime is 195 °C. |
Synthesis and Characterization
The synthesis of 1H-indole-5-carbaldehyde oxime is anticipated to follow the well-established condensation reaction between an aldehyde and hydroxylamine.
Proposed Synthetic Protocol
This protocol is based on the common methods for the synthesis of indole oximes.[4]
Reaction Scheme:
Caption: Proposed synthesis of 1H-indole-5-carbaldehyde oxime.
Step-by-Step Methodology:
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Dissolution of Starting Material: Dissolve 1H-indole-5-carbaldehyde in a suitable solvent, such as aqueous ethanol, in a round-bottom flask equipped with a magnetic stirrer.
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Addition of Reagents: To this solution, add an equimolar or slight excess of hydroxylamine hydrochloride, followed by a base (e.g., sodium hydroxide or sodium bicarbonate) to neutralize the hydrochloride and liberate the free hydroxylamine.
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Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot.
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Work-up and Isolation: Upon completion, the reaction mixture is typically diluted with water to precipitate the oxime. The solid product is then collected by filtration, washed with cold water, and dried.
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Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure 1H-indole-5-carbaldehyde oxime.
Predicted Spectroscopic Characterization
The structural confirmation of the synthesized 1H-indole-5-carbaldehyde oxime would rely on standard spectroscopic techniques. The following are predicted spectral data based on the analysis of the starting material and analogous compounds.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the indole ring protons, the oxime proton, and the imine proton. The chemical shifts will be influenced by the electron-withdrawing nature of the oxime group. Key expected signals include a singlet for the N-H proton of the indole ring (typically downfield), aromatic protons in the 6-8 ppm region, and a singlet for the CH=N proton. The oxime hydroxyl proton may appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will show nine distinct carbon signals. The imine carbon (CH=N) is expected to resonate in the 140-150 ppm region. The aromatic carbons of the indole ring will appear in the 100-140 ppm range.
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3400-3200 | O-H stretch (oxime), N-H stretch (indole) |
| ~3100-3000 | C-H stretch (aromatic) |
| ~1650-1620 | C=N stretch (oxime) |
| ~1600-1450 | C=C stretch (aromatic) |
| ~950-900 | N-O stretch (oxime) |
3.2.3. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak [M]⁺ at m/z = 160, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of hydroxyl and cyano groups, consistent with the fragmentation of aromatic aldoximes.
Chemical Reactivity
The chemical reactivity of 1H-indole-5-carbaldehyde oxime is dictated by the interplay of the indole nucleus and the oxime functional group.
Reactivity of the Indole Moiety
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N-Alkylation/N-Acylation: The indole nitrogen can be readily alkylated or acylated under basic conditions, allowing for the introduction of various substituents to modulate the compound's properties.
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Electrophilic Substitution: The indole ring is susceptible to electrophilic attack, primarily at the C3 position, which is the most nucleophilic site. However, the reactivity and regioselectivity can be influenced by the nature of the substituent at the C5 position.
Reactivity of the Oxime Moiety
The oxime group is a versatile functional handle for a variety of chemical transformations.
